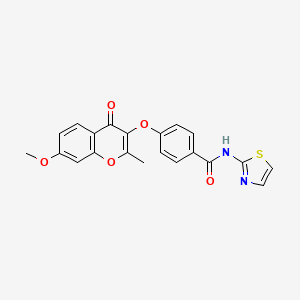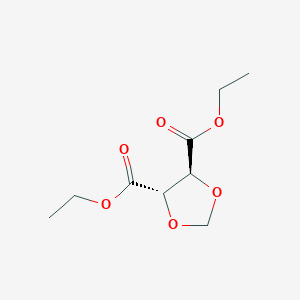
1,3-二氧戊环-4,5-二羧酸二乙酯,(4S,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H14O6 It is a diester derivative of dioxolane, a five-membered ring containing two oxygen atoms
科学研究应用
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying enzyme stereoselectivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs and intermediates.
Industry: Utilized in the production of specialty chemicals and as a component in the synthesis of polymers and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- typically involves the reaction of diethyl tartrate with an aldehyde or ketone in the presence of an acid catalyst. One common method is the acetalization of diethyl tartrate with acetaldehyde under acidic conditions to form the dioxolane ring . The reaction is carried out in an anhydrous solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and selectivity. The final product is typically obtained through distillation and crystallization to ensure purity and consistency.
化学反应分析
Types of Reactions
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester groups can yield the corresponding diol, diethyl (4S,5S)-1,3-dioxolane-4,5-diol, using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid.
Reduction: Diethyl (4S,5S)-1,3-dioxolane-4,5-diol.
Substitution: Various substituted esters depending on the nucleophile used.
作用机制
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- involves its interaction with molecular targets through its chiral centers. The compound can act as a chiral ligand, binding to enzymes or receptors in a stereoselective manner. This interaction can influence the activity of the enzyme or receptor, leading to specific biological effects. The dioxolane ring provides a rigid framework that helps in maintaining the stereochemistry of the interactions.
相似化合物的比较
Similar Compounds
Diethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate: The enantiomer of the compound, with opposite stereochemistry at positions 4 and 5.
Diethyl (4S,5S)-1,3-dioxane-4,5-dicarboxylate: A similar compound with a six-membered ring instead of a five-membered dioxolane ring.
Diethyl (4S,5S)-1,3-dioxolane-4,5-dihydroxybutanoate: A derivative with hydroxyl groups instead of ester groups at positions 4 and 5.
Uniqueness
Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring. This combination provides a rigid and chiral framework that is valuable in asymmetric synthesis and as a chiral ligand. The compound’s ability to undergo various chemical reactions while maintaining its stereochemistry makes it a versatile building block in organic synthesis.
属性
IUPAC Name |
diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-3-12-8(10)6-7(15-5-14-6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKNIATGSJSLF-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OCO1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OCO1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)
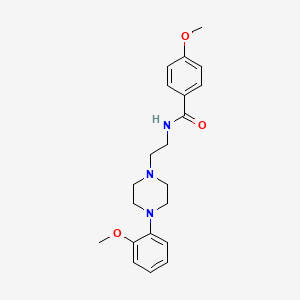
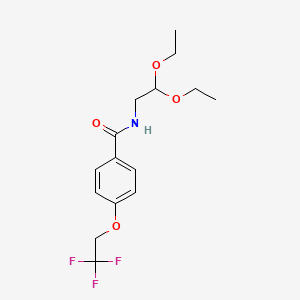
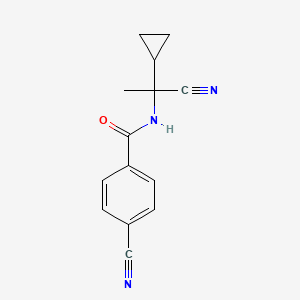

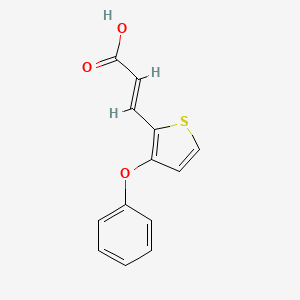

![N-(3-methoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2462408.png)
![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)
![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2462411.png)
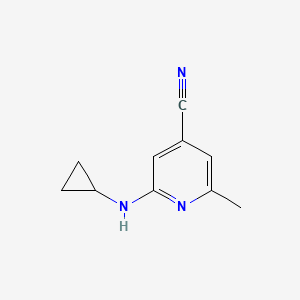
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2462413.png)
